{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid
Overview
Description
{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid, also known as BIVA-4, is a chemical compound that has been studied extensively for its potential applications in scientific research. BIVA-4 is a synthetic molecule that was first synthesized in the early 2000s and has since been used in a variety of research studies.
Scientific Research Applications
{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. This compound has been shown to have potent anti-cancer properties in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
This compound has also been studied for its potential applications in neurobiology. It has been shown to have neuroprotective properties and may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation and survival. Inhibition of CK2 by this compound may lead to the induction of apoptosis in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation and migration, and sensitize cells to chemotherapy. In neurons, it has been shown to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid for lab experiments is its potent anti-cancer properties. It has been shown to be effective against a variety of cancer cell lines and may have therapeutic potential in the treatment of cancer. Another advantage is its neuroprotective properties, which may be useful in the study of neurodegenerative diseases.
One limitation of this compound is its relatively low solubility in aqueous solutions. This can make it difficult to work with in some lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid. One area of interest is in the development of more effective formulations of the compound that improve its solubility in aqueous solutions. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, there is potential for the development of novel derivatives of this compound that may have improved efficacy and selectivity.
Conclusion
In conclusion, this compound is a synthetic molecule that has been studied extensively for its potential applications in scientific research. It has potent anti-cancer properties and neuroprotective effects, and may have therapeutic potential in the treatment of cancer and neurodegenerative diseases. While there are limitations to working with this compound, such as its low solubility in aqueous solutions and the need for further research to fully understand its mechanism of action, it remains an important compound for scientific research.
properties
IUPAC Name |
2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-10-13(18-20-15-3-1-2-4-16(15)21-18)9-12-5-7-14(8-6-12)24-11-17(22)23/h1-9H,11H2,(H,20,21)(H,22,23)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCPAXOWUFCKTN-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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